acetic acid
Overview
Description
acetic acid is a stable isotope-labeled compound where the carbon-1 position is enriched with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties. The molecular formula of this compound-1-13C is CH3COOH, and it has a molecular weight of 61.04 g/mol .
Mechanism of Action
Target of Action
Acetic acid-1-13C is a variant of this compound where the carbon atom is replaced by its isotope, Carbon-13 . The primary targets of this compound are various enzymes and biochemical pathways where it acts as a key intermediate. It plays a crucial role in metabolic processes, particularly in the citric acid cycle, contributing to energy production at the cellular level .
Mode of Action
This compound-1-13C, like its parent compound this compound, interacts with its targets by participating in biochemical reactions. It can donate a proton (H+) in solution, functioning as a weak acid. This property is essential for its role in many enzymatic reactions and metabolic processes .
Biochemical Pathways
This compound-1-13C is involved in several biochemical pathways. One of the key pathways is the citric acid cycle (also known as the Krebs cycle), where it contributes to the generation of ATP, the primary energy currency of the cell . It is also involved in the metabolism of carbohydrates, lipids, and proteins .
Pharmacokinetics
The pharmacokinetics of this compound-1-13C involves its absorption, distribution, metabolism, and excretion (ADME). As a small molecule, it is rapidly absorbed and distributed throughout the body. It is metabolized primarily in the liver and excreted in the urine .
Result of Action
The action of this compound-1-13C at the molecular and cellular level results in the production of energy, as well as the synthesis of various biomolecules. By participating in key metabolic pathways, it contributes to maintaining cellular homeostasis and supporting cellular functions .
Action Environment
The action of this compound-1-13C can be influenced by various environmental factors. For instance, the pH of the environment can affect its proton-donating properties. Additionally, the presence of other metabolites and enzymes can influence its participation in metabolic reactions . Its stability is generally high, although it can be affected by extreme conditions such as very high or low pH .
Biochemical Analysis
Biochemical Properties
Acetic acid-1-13C interacts with various enzymes, proteins, and other biomolecules. It is postulated that the carbon-13 isotope undergoes enzymatic metabolism within the body, resulting in the generation of carbon-13-labeled metabolites . The ATP-requiring enzymatic conversion of acetate and CoA to acetyl-CoA is an evolutionarily ancient and conserved metabolic pathway .
Cellular Effects
This compound-1-13C influences cell function by causing a decrease of intracellular pH and metabolic disturbance by the anion . It also generates oxidative stress and increases sympathetic outflow, leading to alterations in arterial blood pressure .
Molecular Mechanism
Acetate acts, in part, as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .
Temporal Effects in Laboratory Settings
The effects of this compound-1-13C change over time in laboratory settings. This compound-1-13C is formed rapidly and irreversibly in response to increases in auxin levels . There is cell type–specific regulation of this compound-1-13C levels in the Arabidopsis root apex .
Dosage Effects in Animal Models
The effects of this compound-1-13C vary with different dosages in animal models. For instance, in a study on mice, this compound-1-13C improved the pain thresholds of mice similar to the positive drug aspirin .
Metabolic Pathways
This compound-1-13C is involved in several metabolic pathways. It is a major end product of bacterial fermentation of fiber in the gut .
Transport and Distribution
This compound-1-13C is transported and distributed within cells and tissues. It is generated in and released from various tissues including the intestine and liver, and is generated within all cells by deacetylation reactions .
Subcellular Localization
The subcellular localization of this compound-1-13C is primarily in the cytosol and nuclei of many cell types . ACSS2, an enzyme that converts acetate to acetyl-CoA, shifts from a lipogenic role in the cytoplasm to a regulatory role in the cell nucleus under conditions of nutrient deprivation, hypoxia, and other stressors .
Preparation Methods
Synthetic Routes and Reaction Conditions: acetic acid can be synthesized through several methods. One common method involves the reaction of methylmagnesium iodide with carbon dioxide, followed by hydrolysis to yield this compound-1-13C . Another method includes the reaction of barium carbonate-13C with methyl iodide in the presence of diethyl ether at low temperatures .
Industrial Production Methods: Industrial production of this compound-1-13C typically involves the carbonylation of methanol using carbon monoxide enriched with carbon-13. This process is catalyzed by rhodium or iridium complexes and is conducted under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: acetic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to ethanol.
Substitution: It can react with alcohols to form esters and with amines to form amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation involves amines and dehydrating agents.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Ethanol.
Substitution: Esters and amides.
Scientific Research Applications
acetic acid is extensively used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Industry: Applied in the synthesis of labeled compounds for research and development purposes.
Comparison with Similar Compounds
Acetic acid-2-13C: Labeled at the carbon-2 position.
This compound-13C2: Both carbon atoms are labeled with carbon-13.
Acetic anhydride-1,1-13C2: Both carbonyl carbons are labeled with carbon-13.
Uniqueness: this compound is unique due to its specific labeling at the carbon-1 position, which makes it particularly useful for studying reactions and pathways involving the carboxyl group. This specificity allows for more precise tracking and analysis compared to other labeled compounds .
Properties
IUPAC Name |
acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.045 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1563-79-7, 63459-47-2 | |
Record name | Acetic acid C-13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid-1-13C,d4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1563-79-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETIC ACID C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29JB6BU01H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q1: Why is a specialized vacuum electrolysis reactor necessary for analyzing ¹³C enrichment in acetic acid-1-¹³C?
A1: Traditional methods of analyzing isotopic enrichment might not differentiate between ¹³C at different positions within a molecule. The specialized vacuum electrolysis reactor, described in the research [], allows for the selective analysis of ¹³C enrichment at the C1 position of this compound. This is achieved by converting the carboxyl group (-COOH) of this compound into carbon dioxide (CO₂) through electrolysis. The generated CO₂ can then be analyzed using mass spectrometry to determine the ¹³C enrichment specifically at the C1 position. This method provides a precise and accurate measurement of ¹³C enrichment at a specific location within the molecule.
Q2: What are the advantages of using the vacuum electrolysis reactor technique for ¹³C analysis compared to other methods?
A2: The vacuum electrolysis reactor technique offers several advantages for ¹³C analysis, particularly for compounds like this compound:
- Positional specificity: It allows for the determination of ¹³C enrichment at specific carbon positions within the molecule, which is crucial for understanding metabolic pathways and reaction mechanisms [].
- High accuracy and precision: The method provides accurate and precise measurements of ¹³C enrichment, as demonstrated by the analysis of this compound-1-¹³C with a nominal enrichment of 99 at.% ¹³C, which was measured to be 98.9 at.% ¹³C using this technique [].
- ** Reusability:** The reactor is designed to be reusable, making it a cost-effective option for multiple analyses [].
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